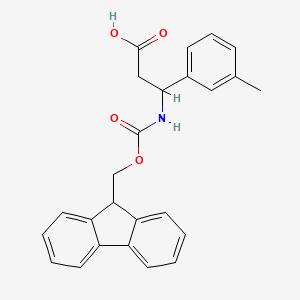

N-FMOC-3-AMINO-3-M-TOLYL-PROPIONIC ACID

Description

Contextualizing N-FMOC-3-AMINO-3-M-TOLYL-PROPIONIC ACID within Unnatural Beta-Amino Acid Chemistry

This compound belongs to the class of unnatural beta-amino acids. Unlike the 20 proteinogenic alpha-amino acids that are directly encoded by the genetic code and form the basis of proteins, unnatural amino acids are not found in the genetic code. uminho.pt Beta-amino acids are structural isomers of alpha-amino acids, distinguished by the placement of the amino group on the third carbon atom (the β-carbon) from the carboxyl group, rather than the second (α-carbon).

This seemingly small structural change has profound implications. The introduction of an additional carbon atom into the backbone of a peptide chain alters its conformational properties, making beta-amino acids valuable tools for creating novel molecular architectures. hilarispublisher.comresearchgate.net this compound is "unnatural" due to its specific structure—the 3-amino-3-m-tolyl-propionic acid core is not one of the common, naturally occurring amino acids. The "m-tolyl" group (a methyl group attached to the meta position of a benzene (B151609) ring) is a specific side chain that can influence the molecule's hydrophobicity and steric interactions.

The N-terminal Fmoc group is a temporary protecting group essential for a technique called solid-phase peptide synthesis (SPPS). altabioscience.comyoutube.com In SPPS, amino acids are added one by one to a growing peptide chain anchored to a solid resin. altabioscience.com The Fmoc group protects the amino group of the incoming amino acid, preventing unwanted side reactions and polymerization. altabioscience.comyoutube.com It is stable during the coupling reaction but can be easily removed under mild basic conditions (typically with piperidine), allowing the next amino acid to be added in a controlled, stepwise manner. youtube.comembrapa.brnih.gov This method enables the efficient and rapid synthesis of custom peptides. altabioscience.com

| Feature | Description |

|---|---|

| Core Molecule | 3-Amino-3-m-tolyl-propionic acid |

| Classification | Unnatural Beta-Amino Acid |

| Key Structural Elements | - Propionic acid backbone

|

| Protecting Group | N-Fmoc (9-fluorenylmethoxycarbonyl) |

Significance of Beta-Amino Acid Derivatives in Peptidomimetic and Beta-Peptide Design

The use of beta-amino acid derivatives like this compound is highly significant in the design of peptidomimetics and beta-peptides. researchgate.netacs.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability and rapid degradation by proteolytic enzymes in the body. hilarispublisher.comresearchgate.net

By incorporating beta-amino acids into a peptide sequence, researchers can create beta-peptides or mixed alpha/beta-peptides. acs.org These modified peptides often adopt stable and predictable secondary structures, such as helices and sheets, similar to natural peptides. hilarispublisher.com However, because the peptide bonds are further apart, they are often resistant to cleavage by proteases, leading to increased potency and a longer half-life in biological systems. hilarispublisher.comresearchgate.net

The unique conformational properties imparted by beta-amino acids allow for the precise design of molecules that can interact with biological targets like proteins and receptors. acs.org This strategy is used to develop novel therapeutics with a wide range of applications, including antimicrobial agents, enzyme inhibitors, and compounds that disrupt protein-protein interactions. hilarispublisher.comacs.org The tolyl group on this compound can be strategically positioned within a peptidomimetic to interact with specific pockets on a target protein, enhancing binding affinity and selectivity.

| Application Area | Role of Beta-Amino Acids | Significance |

|---|---|---|

| Peptidomimetics | Serve as building blocks to mimic natural peptide structures. | Overcomes limitations of natural peptides, such as poor enzymatic stability. researchgate.net |

| Beta-Peptides | Form novel backbones that can fold into stable secondary structures. hilarispublisher.com | Creates molecules with high resistance to proteolytic degradation. hilarispublisher.com |

| Drug Discovery | Used to create analogues of bioactive peptides with improved pharmacological properties. researchgate.netacs.org | Leads to the development of more potent and stable therapeutic agents. researchgate.netacs.org |

Stereochemical Considerations and Enantiomeric Forms in Research

Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in medicinal chemistry because the biological activity of a molecule is often dependent on its specific shape. For this compound, the beta-carbon (C3), which is bonded to the amino group, the tolyl group, a hydrogen atom, and the rest of the carbon chain, is a chiral center. This means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)- and (S)-N-FMOC-3-amino-3-m-tolyl-propionic acid.

The choice between the (R) or (S) enantiomer is crucial during synthesis, as biological systems like enzymes and receptors are themselves chiral. nbinno.com Consequently, one enantiomer of a drug may exhibit high therapeutic activity while the other may be inactive or even cause unwanted side effects. Therefore, the synthesis of stereochemically pure compounds is a fundamental aspect of modern drug development. nbinno.com

In research and manufacturing, this compound is typically supplied as a specific enantiomer to ensure the resulting peptide has the correct and intended three-dimensional structure for its biological target. The ability to incorporate a specific stereoisomer allows chemists to precisely control the final conformation of the peptidomimetic, which is essential for achieving the desired biological function. Related compounds, such as the 2-hydroxy version of this molecule, are sold as specific stereoisomers like (2R,3R) and (2S,3S), highlighting the importance of controlling the stereochemistry at all chiral centers. chemimpex.comchemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)23(14-24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIMUVCWIVIKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628495 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284492-06-4 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of N Fmoc 3 Amino 3 M Tolyl Propionic Acid in Advanced Chemical Biology and Pharmaceutical Science

Incorporation into Solid-Phase Peptide Synthesis (SPPS) for Beta-Peptide Construction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. peptide.com The use of the Fmoc group for temporary Nα-amino protection is a dominant strategy in modern SPPS due to its base-lability, allowing for removal under mild conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups. peptide.comnih.govnih.gov N-FMOC-3-amino-3-m-tolyl-propionic acid is specifically designed for seamless integration into this Fmoc-based SPPS workflow.

The primary application of this compound in SPPS is the construction of peptides containing β-amino acid residues. Unlike natural α-amino acids, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. fluorochem.co.uk This extension fundamentally alters the peptide backbone, leading to the formation of unique secondary structures, such as helices, sheets, and turns, that are distinct from those formed by α-peptides. nih.gov

The incorporation of this specific β-amino acid allows chemists to:

Construct Pure Beta-Peptides: Sequences composed entirely of β-amino acids, known as β-peptides, can be synthesized to form stable, predictable secondary structures known as "foldamers." fluorochem.co.uk These structures are valuable scaffolds in medicinal chemistry.

Introduce Aromatic Functionality: The meta-tolyl group provides a hydrophobic and aromatic side chain, which can participate in specific molecular interactions, such as π-π stacking, and influence the peptide's solubility and binding properties. chemimpex.com

The synthesis process follows standard Fmoc-SPPS protocols, involving iterative cycles of deprotection (removing the Fmoc group with a piperidine (B6355638) solution) and coupling (forming a peptide bond with the next Fmoc-protected amino acid using activating agents like HBTU or HATU). beilstein-journals.orgnih.govuci.edu

The efficiency of SPPS can be challenged by "difficult sequences," often arising from steric hindrance or the aggregation of growing peptide chains on the solid support. nih.gov The introduction of β-amino acids can, in some cases, mitigate these issues. The altered backbone geometry resulting from a β-amino acid residue can disrupt the inter-chain hydrogen bonding that leads to aggregation, thereby improving the solvation of the peptide-resin complex and facilitating more efficient subsequent coupling steps. nih.gov

The use of high-quality building blocks like this compound is paramount for achieving high purity in the final crude peptide. The optimization of coupling conditions, such as the choice of solvent and activating reagents, ensures that the incorporation of this sterically demanding residue proceeds to completion, minimizing deletion sequences where the amino acid fails to couple. unifi.it

| Step | Procedure | Typical Reagents | Purpose |

|---|---|---|---|

| 1. Swelling | Resin is swollen in a suitable solvent. | Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | To allow reagent access to reactive sites. |

| 2. Fmoc Deprotection | The N-terminal Fmoc group is removed from the resin-bound peptide. | 20% Piperidine in DMF | To expose the free amine for the next coupling reaction. nih.gov |

| 3. Washing | Resin is washed to remove excess deprotection solution and byproducts. | DMF | To purify the resin-bound peptide for the next step. |

| 4. Coupling | The carboxylic acid of the incoming Fmoc-amino acid (e.g., this compound) is activated and coupled to the free amine. | Fmoc-amino acid, Activator (HATU, HBTU, DIC), Base (DIPEA) beilstein-journals.org | To elongate the peptide chain by one residue. |

| 5. Washing | Resin is washed to remove excess reagents and byproducts. | DMF | To prepare for the next cycle. |

Design and Engineering of Peptidomimetics for Enhanced Bioactivity

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmaceutical properties. psu.edu A major drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. The incorporation of β-amino acids like 3-amino-3-m-tolyl-propionic acid is a powerful strategy to overcome this limitation. fluorochem.co.uknih.gov

The three-dimensional conformation of a peptide is critical for its ability to bind to a biological target, such as a receptor or enzyme. By introducing this compound, chemists can precisely alter the peptide backbone and the spatial orientation of its side chains.

Conformational Constraint: The β-amino acid structure restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. chemimpex.com

Side Chain Positioning: The meta-tolyl group can be positioned to interact with specific hydrophobic pockets in a target receptor. The precise stereochemistry of the building block is crucial for ensuring the correct orientation for optimal binding. nbinno.com

Mimicking Turns: β-amino acids are effective at inducing β-turn structures, which are common recognition motifs in peptide-protein interactions. nih.gov By replacing a two-residue α-amino acid turn with a single β-amino acid, a more compact and stable peptidomimetic can be engineered.

The most significant advantage of incorporating β-amino acids is the enhanced resistance to enzymatic degradation. fluorochem.co.uk Proteases, the enzymes responsible for breaking down peptides, are highly specific for the peptide bonds between α-amino acids. The altered backbone geometry of a β-amino acid-containing peptide is not recognized by these enzymes, rendering the peptide resistant to cleavage. psu.educhemimpex.com

| Property | Standard α-Peptide | β-Amino Acid Containing Peptidomimetic | Rationale |

|---|---|---|---|

| Proteolytic Stability | Low (Susceptible to proteases) | High (Resistant to proteases) fluorochem.co.ukchemimpex.com | The altered peptide backbone is not a substrate for common proteases. |

| Conformational Flexibility | High | Low (More constrained) | The additional backbone carbon restricts rotation, leading to more defined secondary structures. |

| Receptor Binding | Variable | Potentially Enhanced | Pre-organization of the structure can improve affinity and selectivity for the target. chemimpex.com |

| Bioavailability | Generally Poor | Potentially Improved | Increased stability against degradation can lead to a longer half-life in circulation. chemimpex.com |

This enhanced metabolic stability directly contributes to improved bioavailability, as the peptidomimetic can circulate in the body for a longer period, increasing its chances of reaching the intended therapeutic target. chemimpex.com

Role in Pharmaceutical Research and Therapeutic Agent Development

The unique properties conferred by this compound make it a valuable tool in the development of new therapeutic agents. nih.govnbinno.com Its use enables the creation of novel peptidomimetics that address the key challenges of peptide-based drugs. chemimpex.comchemimpex.com

Research areas where this building block is particularly relevant include:

Antimicrobial Peptides: Designing β-peptides that mimic the amphipathic structures of natural antimicrobial peptides but are not susceptible to bacterial proteases. nih.gov

Enzyme Inhibitors: Creating stable peptide analogues that can block the active sites of enzymes involved in disease pathways. nih.gov The resistance to proteolysis is critical for inhibitors that might otherwise be degraded.

Receptor Agonists and Antagonists: Developing peptidomimetics that can activate or block cell surface receptors with high specificity and a longer duration of action. nih.gov

Inhibitors of Protein-Protein Interactions: Engineering β-peptides and foldamers that can mimic one face of a protein to disrupt disease-relevant protein-protein interactions, such as those involved in cancer cell signaling.

By providing a means to enhance stability, control conformation, and fine-tune binding interactions, this compound serves as a cornerstone for the rational design of next-generation peptide-based therapeutics. nbinno.com

Contributions to Novel Drug Candidate Libraries

The generation of diverse libraries of chemical compounds is a cornerstone of modern drug discovery, providing a rich source of potential new therapeutics. This compound plays a significant role in the construction of these libraries, particularly those based on peptide and peptidomimetic scaffolds. The FMOC protecting group is instrumental in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and controlled assembly of amino acid sequences. chemimpex.com

The incorporation of this compound into these libraries introduces specific and desirable chemical properties. The m-tolyl group, a methyl-substituted phenyl ring, imparts a degree of hydrophobicity and steric bulk to the resulting molecules. chemimpex.com This is crucial for influencing the binding affinity and selectivity of the library members for their biological targets. By systematically incorporating this and other unique building blocks, researchers can generate vast libraries of compounds with a wide range of structural and functional diversity, significantly increasing the probability of identifying novel drug candidates.

Table 1: Impact of this compound on Drug Candidate Libraries

| Feature | Contribution to Library | Implication for Drug Discovery |

|---|---|---|

| FMOC Group | Enables efficient incorporation into peptide chains via SPPS. chemimpex.com | Facilitates the rapid and systematic generation of large compound libraries. |

| m-Tolyl Group | Introduces hydrophobicity and defined steric properties. chemimpex.com | Modulates binding interactions with biological targets, enhancing affinity and specificity. |

| β-Amino Acid Structure | Confers increased proteolytic stability compared to natural α-amino acids. | Leads to drug candidates with improved pharmacokinetic profiles and longer in vivo half-lives. |

Development of Targeted Therapies and Bioactive Agents

Targeted therapies are designed to interact specifically with a particular biological molecule, such as a receptor or enzyme, that is involved in a disease process. The precise chemical structure of a therapeutic agent is critical for achieving this specificity and minimizing off-target effects. This compound is a valuable building block in the synthesis of such targeted agents. chemimpex.com

The defined stereochemistry and the presence of the m-tolyl group allow for the fine-tuning of the three-dimensional shape and electronic properties of a molecule, which are key determinants of its binding to a biological target. chemimpex.com For instance, the hydrophobic nature of the m-tolyl group can facilitate interactions with hydrophobic pockets in target proteins, leading to enhanced potency and selectivity. The β-amino acid backbone can also influence the conformational preferences of the molecule, enabling it to adopt a structure that is complementary to the target's binding site. The creation of bioactive peptides with enhanced stability and activity is a key application. chemimpex.com

Contribution to Combinatorial Library Generation for High-Throughput Screening

High-throughput screening (HTS) is a powerful method for rapidly evaluating the biological activity of large numbers of compounds. combichemistry.com Combinatorial chemistry is the synthetic strategy used to generate these large libraries. combichemistry.com The use of building blocks like this compound is central to the success of this approach.

The compatibility of the FMOC protecting group with automated solid-phase synthesis allows for the systematic and parallel creation of thousands to millions of distinct compounds. nih.gov By combining this compound with a diverse set of other amino acid and non-amino acid building blocks, vast combinatorial libraries can be assembled. Each compound in the library represents a unique combination of these building blocks, and the library as a whole explores a wide region of chemical space. These libraries are then subjected to HTS to identify "hits"—compounds that exhibit a desired biological activity. combichemistry.com The modular nature of combinatorial synthesis, enabled by reagents like this compound, is thus directly linked to the efficiency and productivity of modern drug discovery.

Development of Novel Molecular Scaffolds and Chemical Probes

Molecular scaffolds are core structures upon which diverse functional groups can be appended to create new molecules with specific properties. Amino acids and their derivatives are excellent choices for the construction of such scaffolds due to their biocompatibility and the availability of a wide range of side-chain functionalities. mdpi.com this compound can serve as a key component in the design of novel molecular scaffolds. Its defined structure allows it to act as a hub for the attachment of other chemical moieties in a controlled and predictable manner. mdpi.com

Furthermore, this compound is valuable in the development of chemical probes, which are small molecules used to study and manipulate biological systems. mskcc.orgnih.gov A chemical probe might be designed to bind to a specific protein and report on its location or activity within a cell. The m-tolyl group of this compound can be a crucial part of the pharmacophore that recognizes the target protein, while the rest of the molecule can be modified to include reporter groups such as fluorescent dyes or affinity tags. The synthesis of such probes often relies on the same solid-phase techniques in which FMOC-protected amino acids are essential. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-FMOC-3-amino-3-m-tolyl-propionic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of all atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the Fmoc group, the propionic acid backbone, and the m-tolyl moiety. The aromatic protons of the fluorenyl group typically appear as a complex multiplet in the range of 7.2-7.8 ppm. The protons of the m-tolyl group will also resonate in the aromatic region, likely between 7.0 and 7.3 ppm, with a characteristic splitting pattern. The methyl protons of the tolyl group would present as a singlet around 2.3 ppm. The methine proton of the Fmoc group (CH) is expected to be a triplet around 4.2 ppm. The protons of the propionic acid backbone (CH and CH₂) would show distinct chemical shifts and couplings, crucial for confirming the structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected at the downfield end of the spectrum, typically around 170-180 ppm. The carbons of the Fmoc and m-tolyl aromatic rings will appear in the 120-145 ppm region. The aliphatic carbons of the propionic acid backbone and the Fmoc group's methylene and methine carbons will resonate in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift ranges for similar structures and should be considered predictive.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Fmoc Aromatic | 7.20 - 7.80 | Multiplet |

| m-Tolyl Aromatic | 7.00 - 7.30 | Multiplet |

| Propionic Acid CH | ~5.00 | Multiplet |

| Fmoc CH | ~4.20 | Triplet |

| Propionic Acid CH₂ | ~2.80 | Multiplet |

| m-Tolyl CH₃ | ~2.30 | Singlet |

Mass Spectrometry (MS) for Molecular Identity and Purity Verification

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement, which helps to confirm the molecular formula.

For this compound (C₂₅H₂₃NO₄), the predicted monoisotopic mass is approximately 401.1627 g/mol . Experimental determination of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) by techniques such as electrospray ionization (ESI) mass spectrometry would be expected to correspond closely to this theoretical value, thereby verifying the molecular identity of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further corroborate the structure by showing characteristic losses of the Fmoc group or other fragments.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₅H₂₃NO₄ |

| Molecular Weight | 401.46 g/mol |

| Predicted Monoisotopic Mass | 401.1627 g/mol |

| Common Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column, is employed to separate the main compound from any impurities. The mobile phase usually consists of a mixture of an aqueous buffer (often containing an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile, run in a gradient elution mode. Detection is commonly performed using a UV detector, as the Fmoc group has a strong chromophore. A high purity level, often ≥98%, is typically required for applications in peptide synthesis chemimpex.com.

Furthermore, as this compound contains a chiral center, assessing its stereoisomeric (enantiomeric) purity is critical. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based CSPs are commonly used for the enantioseparation of Fmoc-protected amino acids phenomenex.com. The method allows for the quantification of the desired enantiomer and the detection of any unwanted enantiomeric impurity.

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Elution | Gradient |

| Detection | UV (e.g., 265 nm) |

| Expected Purity | ≥98% chemimpex.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups within the this compound molecule. The IR spectrum is expected to show characteristic absorption bands for the various bonds present.

Key expected vibrational frequencies include a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid carbonyl (around 1700-1725 cm⁻¹), and another C=O stretch from the carbamate (B1207046) of the Fmoc group (around 1690-1710 cm⁻¹). The N-H stretching vibration of the amide is expected around 3300 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. Aromatic C=C bending vibrations will be present in the 1450-1600 cm⁻¹ region.

Table 4: Expected Infrared Absorption Bands for this compound This table presents expected vibrational frequencies based on the compound's functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | 2500 - 3300 (broad) |

| Amide N-H | ~3300 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

| Carboxylic Acid C=O | 1700 - 1725 |

| Carbamate C=O (Fmoc) | 1690 - 1710 |

| Aromatic C=C | 1450 - 1600 |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Derived Peptides

While Circular Dichroism (CD) spectroscopy is not used to characterize the amino acid derivative itself, it is a crucial technique for analyzing the secondary structure of peptides synthesized using this compound. The incorporation of this unnatural amino acid can influence the peptide's conformational preferences.

Computational and Theoretical Investigations in Structure Activity Relationship Studies

Molecular Modeling and Simulation for Conformational Prediction

The three-dimensional structure of a peptide is intimately linked to its biological function. The incorporation of N-FMOC-3-amino-3-m-tolyl-propionic acid, with its bulky m-tolyl group and the flexible β-amino acid backbone, can significantly influence the peptide's conformation. Molecular modeling and simulation techniques are crucial for predicting the conformational landscape of this amino acid and the peptides containing it.

Key conformational parameters, such as dihedral angles, can be monitored during simulations to identify stable conformers. The following table illustrates hypothetical dihedral angle values for the most stable conformers of this compound, as might be determined from a clustering analysis of MD simulation trajectories.

| Conformational State | Dihedral Angle (φ) (°) | Dihedral Angle (ψ) (°) | Occupancy (%) |

| Extended | 165 | 170 | 45 |

| Helical | -70 | -50 | 30 |

| Turn | 60 | 30 | 25 |

This table presents hypothetical data for illustrative purposes.

These conformational preferences are critical for understanding how this β-amino acid influences the secondary structure of a peptide, potentially leading to the formation of novel helical or sheet-like structures. acs.orgacs.org

Computational Approaches in Rational Design of Derivatives

The rational design of derivatives of this compound aims to optimize its properties for specific applications, such as enhancing binding affinity to a biological target or improving proteolytic stability. nih.gov Computational methods play a pivotal role in this process by enabling the in silico screening of virtual libraries of derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of rational drug design. By correlating the structural or physicochemical properties of a series of compounds with their biological activity, QSAR models can predict the activity of novel derivatives. For derivatives of 3-amino-3-m-tolyl-propionic acid, descriptors such as hydrophobicity, electronic properties of substituents on the tolyl ring, and steric parameters can be calculated and used to build predictive QSAR models.

The following table provides a hypothetical example of a QSAR study on derivatives with varying substituents on the tolyl ring, targeting a hypothetical enzyme.

| Derivative | Substituent (R) | Calculated LogP | Electronic Parameter (σ) | Predicted IC50 (nM) |

| 1 | H | 3.5 | 0.00 | 150 |

| 2 | 4-Cl | 4.2 | 0.23 | 85 |

| 3 | 4-OCH3 | 3.3 | -0.27 | 210 |

| 4 | 4-NO2 | 3.4 | 0.78 | 50 |

This table presents hypothetical data for illustrative purposes.

Such computational screening allows researchers to focus their synthetic efforts on derivatives with the highest predicted potency, accelerating the drug discovery process.

Ligand-Protein Interaction Modeling of Derived Peptide Systems

Understanding how peptides derived from this compound interact with their protein targets is fundamental to elucidating their mechanism of action and for affinity optimization. nih.gov Molecular docking and molecular dynamics simulations are the primary computational tools used to model these interactions at an atomic level. cambridge.org

Molecular docking predicts the preferred binding orientation of a ligand (the peptide) within the active site of a receptor (the protein). nih.govacs.org This technique is invaluable for identifying key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding affinity. The bulky m-tolyl group of the amino acid can play a significant role in these interactions, potentially fitting into a hydrophobic pocket of the target protein.

Following docking, MD simulations of the peptide-protein complex can provide a more dynamic and realistic picture of the binding event. nih.gov These simulations can reveal conformational changes in both the peptide and the protein upon binding and can be used to calculate the binding free energy, a more accurate predictor of binding affinity than docking scores alone.

The table below illustrates a hypothetical analysis of the interactions between a peptide containing 3-amino-3-m-tolyl-propionic acid and its target protein, as determined by molecular modeling.

| Interacting Residue (Peptide) | Interacting Residue (Protein) | Interaction Type | Distance (Å) |

| m-tolyl group | Phe234, Leu238 | Hydrophobic | 3.5 - 4.5 |

| Carbonyl oxygen | Arg150 | Hydrogen Bond | 2.8 |

| Amino group | Asp120 | Salt Bridge | 3.2 |

This table presents hypothetical data for illustrative purposes.

Through these detailed interaction models, researchers can propose specific modifications to the peptide sequence to enhance its binding affinity and selectivity, leading to the development of more potent and effective therapeutic agents. nih.gov

Emerging Research Directions and Future Perspectives in N Fmoc 3 Amino 3 M Tolyl Propionic Acid Research

Exploration of Bioorthogonal Chemical Applications for Functionalization

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, presents a promising avenue for the application of N-FMOC-3-amino-3-m-tolyl-propionic acid. nih.govbiorxiv.orgacs.org The core concept is to introduce a chemical "handle" into a biomolecule that can be selectively targeted with a probe for imaging, tracking, or therapeutic purposes.

While direct bioorthogonal applications of this compound are still in early stages of exploration, its structure is amenable to modification for such purposes. The tolyl group could be further functionalized with bioorthogonal reactive groups, such as alkynes or azides, prior to its incorporation into a peptide or other biomolecule. Once integrated, these groups can participate in highly specific ligation reactions, like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or strain-promoted azide-alkyne cycloaddition, enabling the attachment of fluorescent dyes, imaging agents, or drug molecules. researchgate.netnih.gov The Fmoc protecting group is crucial in this context, as it allows for the controlled, stepwise synthesis of the modified biomolecule before the bioorthogonal functionalization is carried out. altabioscience.com

Table 1: Potential Bioorthogonal Functional Groups for this compound

| Functional Group | Corresponding Bioorthogonal Reaction | Potential Application |

|---|---|---|

| Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorescent labeling of peptides |

| Azide | Strain-promoted Alkyne-Azide Cycloaddition (SPAAC) | In vivo imaging of cellular processes |

Integration into Advanced Material Science and Polymer Chemistry as Building Blocks

The use of amino acid derivatives as monomers or building blocks in the synthesis of advanced materials and polymers is a rapidly growing field. This compound, with its defined stereochemistry and functional groups, is a candidate for creating novel polymers with unique properties.

A particularly relevant application is in the development of molecularly imprinted polymers (MIPs) . researchgate.netnih.govnih.gov MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. In a study on the synthesis of MIPs for an amino acid derivative, Fmoc-3-nitrotyrosine was used as the template molecule. nih.govnih.gov This suggests a strong potential for this compound to be used in a similar fashion. The process would involve polymerizing functional monomers and a cross-linker in the presence of this compound, which acts as a template. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and functionality to the target molecule. Such MIPs could be used for chiral separations, as sensors, or in controlled release systems. The interactions between the tolyl group of the template and the polymer matrix would play a crucial role in the selectivity of the resulting MIP. nih.gov

Furthermore, the incorporation of this amino acid into peptide-based polymers could lead to materials with enhanced thermal stability, mechanical strength, and biocompatibility, suitable for applications in tissue engineering and regenerative medicine.

Advancements in Scalable and Sustainable Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of scalable and sustainable methods for the enantioselective synthesis of this compound is of paramount importance. While a specific, optimized synthesis for this exact molecule is not widely published, several strategies for the synthesis of related 3-amino-3-arylpropionic acids can be adapted.

One promising approach is the use of biocatalysis. Enzymatic resolutions, for instance, can selectively acylate or hydrolyze one enantiomer from a racemic mixture, yielding the desired enantiopure product. Another strategy is asymmetric synthesis, where a chiral auxiliary or catalyst is used to guide the formation of the desired stereoisomer. For example, the stereoselective synthesis of 3-substituted prolines has been achieved through various methods, including amino-zinc-ene-enolate cyclization. nih.gov

Future research in this area will likely focus on developing more efficient and environmentally friendly catalytic systems, such as those based on earth-abundant metals or organocatalysts, to produce enantiomerically pure this compound on a larger scale.

Table 2: Potential Enantioselective Synthetic Strategies

| Strategy | Description | Key Advantages |

|---|---|---|

| Biocatalytic Resolution | Use of enzymes to selectively react with one enantiomer. | High enantioselectivity, mild reaction conditions. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | High atom economy, potential for scalability. |

Contribution to Mechanistic Enzymology and Protease Substrate Design

Unnatural amino acids are invaluable tools for studying enzyme mechanisms and for designing specific substrates and inhibitors. The unique structure of this compound makes it a valuable candidate for incorporation into peptide substrates to probe the active sites of proteases.

Proteases are enzymes that cleave peptide bonds, and their activity is often highly dependent on the sequence of amino acids around the cleavage site. By synthesizing libraries of peptide substrates containing this compound at various positions, researchers can investigate how the steric bulk and hydrophobicity of the m-tolyl group influence substrate recognition and catalysis. nih.govnih.gov This information is crucial for understanding the fundamental mechanisms of protease function and for designing highly selective inhibitors for therapeutic applications.

The Fmoc protecting group facilitates the solid-phase synthesis of these peptide libraries. nih.gov The insights gained from such studies can aid in the development of diagnostic tools that use specific protease activity as a biomarker for disease.

Exploration in Neuroscience Research for Neuropeptide Analogue Development

Amino acids and their derivatives play critical roles in the central nervous system as neurotransmitters and neuromodulators. nih.govnih.govmsu.edumdpi.comtmc.edu Neuropeptides are a class of signaling molecules involved in a wide range of physiological processes, including pain perception, mood regulation, and appetite control. The development of neuropeptide analogues with improved stability and receptor selectivity is a major goal in neuroscience research.

The incorporation of unnatural amino acids like 3-amino-3-m-tolyl-propionic acid into neuropeptide sequences can lead to analogues with enhanced properties. The beta-amino acid structure can confer resistance to degradation by peptidases, thereby increasing the in vivo half-life of the neuropeptide. The m-tolyl group can be used to probe the binding pocket of the neuropeptide receptor, potentially leading to analogues with increased affinity and selectivity. chemimpex.com

For example, by replacing a natural amino acid in a neuropeptide with this compound (followed by deprotection of the Fmoc group), researchers can study the structure-activity relationship of the neuropeptide and its receptor. This could lead to the development of novel therapeutics for neurological and psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-FMOC-3-amino-3-m-tolyl-propionic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves introducing the FMOC group to protect the β-amino group of 3-amino-3-m-tolyl-propionic acid. A common approach is coupling the free amino acid with FMOC-Cl (fluorenylmethyloxycarbonyl chloride) in a basic aqueous/organic solvent system (e.g., THF/NaHCO₃). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amino acid:FMOC-Cl) are critical for minimizing side products like FMOC-dipeptides. Post-synthesis, reverse-phase HPLC with C18 columns and acetonitrile/water gradients is used for purification . Yield optimization may require iterative adjustments to pH (8–9) and catalyst use (e.g., DMAP) to enhance coupling efficiency.

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H and ¹³C NMR confirm the FMOC group (distinct aromatic signals at δ 7.3–7.8 ppm) and m-tolyl substituent (meta-methyl resonance at δ 2.3 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with mass spectrometry verifies molecular weight (MW calc. 425.45 g/mol) and detects impurities (e.g., deprotected amino acid or dimerized byproducts).

- Chiral Analysis : Chiral HPLC (e.g., Chirobiotic T column) ensures stereochemical purity, as racemization can occur during synthesis .

Advanced Research Questions

Q. What strategies mitigate stereochemical instability during solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer : Racemization at the β-carbon is a risk during FMOC deprotection (using piperidine/DMF). To minimize this:

- Use low-base-concentration deprotection protocols (20% piperidine in DMF for ≤5 minutes).

- Incorporate additives like HOBt (1-hydroxybenzotriazole) during coupling to stabilize the activated amino acid intermediate.

- Monitor stereochemistry via circular dichroism (CD) spectroscopy or chiral HPLC post-cleavage from resin .

Q. How can researchers resolve contradictory analytical data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : Discrepancies may arise from:

- Solvent Artifacts : Residual DMSO in NMR samples can obscure peaks. Re-dissolve the compound in deuterated chloroform or D₂O for clarity.

- Ionization Suppression in MS : Matrix effects (e.g., salt adducts) may skew MS results. Use desalting columns or adjust ionization parameters (e.g., ESI voltage).

- Cross-validate with alternative techniques like FT-IR to confirm functional groups (e.g., FMOC carbonyl at ~1700 cm⁻¹) .

Q. What are the challenges in incorporating this β-amino acid into peptide chains, and how can they be addressed experimentally?

- Methodological Answer : The bulky m-tolyl group can hinder coupling efficiency in SPPS. Solutions include:

- Extended Coupling Times : Use 2–4 hours for each coupling step with excess activated ester (e.g., HBTU/DIPEA).

- Backbone Modification : Introduce a flexible spacer (e.g., PEG) between the β-amino acid and adjacent residues to reduce steric hindrance.

- Microwave-Assisted Synthesis : Apply controlled microwave heating (50°C, 20 W) to accelerate reaction kinetics .

Methodological Design Considerations

Q. What experimental design principles apply to studying the conformational effects of this compound in peptide scaffolds?

- Methodological Answer :

- Circular Dichroism (CD) : Compare CD spectra of peptides with and without the β-amino acid to assess helical or β-sheet disruption.

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model steric effects of the m-tolyl group on peptide folding.

- Protease Stability Assays : Incubate peptides with trypsin/chymotrypsin and monitor degradation via HPLC to evaluate resistance .

Q. How can researchers optimize solubility for in vitro bioactivity assays involving this compound?

- Methodological Answer : The hydrophobic m-tolyl group reduces aqueous solubility. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.